Divergent MAPK Pathway Interference: MRT 67307 vs. BX795
In a direct comparative study, pre-treatment of cells with BX795 robustly suppressed the activation of the stress-activated protein kinases JNK and p38α. In contrast, under identical pro-inflammatory stimulation conditions, pre-treatment with MRT67307 did not suppress JNK or p38α activation [1]. This demonstrates a key functional divergence between the two structurally related inhibitors.
| Evidence Dimension | Off-target suppression of JNK and p38α MAPK activation upon pro-inflammatory stimulation |
|---|---|
| Target Compound Data | No suppression of JNK or p38α activation |
| Comparator Or Baseline | BX795: Robust suppression of JNK and p38α activation |
| Quantified Difference | Qualitative difference (presence vs. absence of suppression) reported |
| Conditions | In vitro cellular assays; pro-inflammatory stimuli; direct comparison in Clark et al. 2011 |
Why This Matters
This difference is critical for studies of inflammation or cell death where JNK and p38α pathways are central; using BX795 instead of MRT 67307 could lead to the false attribution of a phenotype solely to TBK1/IKKε inhibition.
- [1] Clark K, et al. (2011) Novel cross-talk within the IKK family controls innate immunity. Biochem. J. 434(1): 93-104. View Source
